Nordentatin

Catalog No.
S620957
CAS No.
17820-07-4
M.F
C19H20O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nordentatin

CAS Number

17820-07-4

Product Name

Nordentatin

IUPAC Name

5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H20O4/c1-6-18(2,3)14-15(21)11-9-10-19(4,5)23-16(11)12-7-8-13(20)22-17(12)14/h6-10,21H,1H2,2-5H3

InChI Key

FREXEHTVBRSRGJ-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C

Synonyms

nordentatin

Canonical SMILES

CC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C

Nordentatin is a naturally occurring compound classified as a pyranocoumarin, primarily isolated from various plant sources, including Citrus sulcata and Clausena excavata. Its chemical structure is characterized by the molecular formula C19H20O4, which features a coumarin backbone with additional functional groups that contribute to its biological activity and potential therapeutic applications . The compound exhibits significant structural complexity, which allows for diverse interactions with biological systems.

Research suggests nordentatin exhibits several potential mechanisms of action:

  • Antioxidant activity: Studies indicate that nordentatin possesses free radical scavenging properties, potentially protecting cells from oxidative damage [1].
  • Neuritogenic activity: Nordentatin may promote the growth and branching of neurites, the projections of nerve cells, suggesting potential benefits for nervous system health [3].
  • Anticancer properties: In silico (computer modeling) studies suggest that nordentatin derivatives might inhibit the cyclic adenosine monophosphate (cAMP) pathway, a potential target for anticancer drugs [2].

Information regarding the safety profile of nordentatin is limited. As with any new compound, proper handling and safety precautions are recommended during research and development.

Please note

More research is necessary to definitively understand the safety and efficacy of nordentatin.

Cited Sources

  • Neuritogenic and antioxidant activities of nordentatin from Clausena harmandiana
  • In silico approach: biological prediction of nordentatin derivatives as anticancer agent inhibitors in the cAMP pathway:
  • Structures of derivatives 1a–1j from nordentatin (1).
  • Nordentatin (CAS 17820-07-4)

Anti-cancer properties

Studies have shown that nordentatin exhibits cytotoxic activity against various cancer cell lines, including those from lung, breast, oral cavity, and colon cancers. Researchers believe it may achieve this effect through multiple mechanisms, including:

  • Inducing apoptosis: Nordentatin may trigger programmed cell death (apoptosis) in cancer cells [].
  • Inhibiting cell proliferation and migration: Studies suggest that nordentatin may hinder the growth and spread of cancer cells [].
, particularly esterification and acylation. Recent studies have demonstrated the semi-synthesis of pyranocoumarin benzoate derivatives from nordentatin using benzoyl chlorides in the presence of catalysts such as pyridine and 4-dimethylaminopyridine. This process involves the formation of new carbonyl groups and modification of hydroxyl functionalities, resulting in derivatives with enhanced biological activity . The reaction conditions typically involve stirring at room temperature for a specified duration, followed by purification through column chromatography.

Nordentatin has been shown to possess notable biological activities, including anti-cancer properties. Research indicates that it inhibits the proliferation and migration of neuroblastoma cells by modulating the glycogen synthase kinase-3 signaling pathway . Additionally, nordentatin has demonstrated inhibitory effects against α-glucosidase enzymes, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism . Its interaction with human α-1 acid glycoprotein has also been studied, revealing a static quenching mechanism that may influence its therapeutic efficacy .

The synthesis of nordentatin can be achieved through both natural extraction and synthetic routes. The extraction typically involves solvent-based techniques to isolate the compound from plant materials. On the synthetic front, efficient methods have been developed that utilize novel Claisen rearrangements and other organic transformations to produce nordentatin and its analogs . The semi-synthesis of derivatives has further expanded the library of compounds available for biological testing.

Nordentatin's applications are primarily focused on its pharmacological potential. It is being investigated for use in cancer therapy due to its ability to inhibit tumor cell growth and migration. Furthermore, its role as an α-glucosidase inhibitor highlights its potential in diabetes management. The compound's unique structural attributes make it a candidate for further development in medicinal chemistry, particularly in designing new therapeutic agents targeting metabolic disorders and cancer .

Studies on the interaction of nordentatin with various proteins have revealed important insights into its mechanism of action. For instance, its binding to human α-1 acid glycoprotein suggests that it may influence drug distribution and efficacy in vivo. Spectroscopic techniques have been employed to elucidate these interactions, providing a deeper understanding of how nordentatin operates at the molecular level within biological systems .

Several compounds share structural similarities with nordentatin, including:

  • Dentatin: Another pyranocoumarin with similar anticancer properties but differing in specific functional groups.
  • Clausarin: A related compound known for its bioactivity but with variations in chemical structure that may influence its pharmacological profile.
  • Umbelliferone: A simpler coumarin derivative that exhibits some overlapping biological activities but lacks the complexity of nordentatin.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
NordentatinPyranocoumarinAnti-cancer, α-glucosidase inhibitorComplex structure with multiple functional groups
DentatinPyranocoumarinAnti-cancerSimilar core structure
ClausarinPyranocoumarinBioactiveVariations in substituents
UmbelliferoneCoumarinAntioxidantSimpler structure

Nordentatin's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.

Plant-Based Sources and Phytochemical Distribution

Nordentatin is primarily isolated from plants belonging to the Rutaceae family, with Clausena species being the most significant sources. The root bark of Clausena harmandiana, a wild shrub predominantly found in the northeastern regions of Thailand, is one of the richest sources of this compound. Local communities have traditionally used C. harmandiana in folk medicine for treating various ailments including stomach ache and fever, highlighting the ethnopharmacological significance of plants containing nordentatin.

Another important source is Clausena excavata Burm f., which grows mainly in South and Southeast Asia. This wild shrub contains significant amounts of nordentatin in its root bark. The distribution of nordentatin varies across different plant parts, with the highest concentration typically found in the root bark compared to leaves and stems.

The phytochemical analysis of C. harmandiana root bark has revealed that nordentatin occurs alongside other coumarins and carbazole alkaloids. Chemical fractionation studies have demonstrated that the methylene chloride soluble fraction of the root bark possesses high antioxidant activity (IC₅₀ = 88.3 mg/ml), making it a valuable source for isolation of bioactive compounds including nordentatin.

Table 1: Distribution of Nordentatin in Various Plant Parts of Clausena harmandiana

Plant PartExtraction SolventNordentatin ContentAntioxidant Activity (IC₅₀)
Root barkMethylene chlorideHigh88.3 mg/ml
LeavesMethanolLow53.8 mg/ml
StemMethylene chlorideTraceNot determined

Microbial Biosynthesis: Fungal Coumarin Pathways

While nordentatin is traditionally considered a plant-derived compound, recent research has expanded our understanding of coumarin biosynthesis in microbial systems. Although no direct evidence exists for fungal production of nordentatin specifically, studies on fungal coumarin biosynthesis provide valuable insights into potential alternative production methods for structurally related compounds.

Fungi, particularly endophytic species, have demonstrated the ability to produce various coumarin compounds. For instance, Fusarium oxysporum strains GU-7 and GU-60 isolated from Glycyrrhiza uralensis have been found to produce plant-derived coumarins such as fraxetin and scopoletin. These findings suggest that similar biosynthetic pathways might exist for nordentatin or its precursors in fungal systems.

The biosynthesis of coumarins in fungi involves several key steps that differ from plant pathways. Fungal metabolomic studies have identified intermediate metabolites including fraxetin, scopoletin, 4-hydroxycinnamic acid, and caffeic acid in the phenylpropanoid pathway, along with upstream metabolites such as dl-phenylalanine, l-tyrosine, trans-2-hydroxycinnamic acid, and cinnamic acid. These compounds represent potential intermediates in a fungal route to coumarin derivatives structurally related to nordentatin.

Key Enzymes and Genetic Regulation in Biosynthesis

The biosynthesis of nordentatin and related coumarins involves a complex enzymatic pathway primarily derived from the phenylpropanoid pathway. In plants, the biosynthetic pathway begins with phenylalanine and proceeds through several enzymatic conversions to form various coumarin derivatives.

Key enzymes involved in the biosynthesis of coumarins that could lead to nordentatin formation include:

  • Phenylalanine ammonia-lyase (PAL)
  • 4-coumarate-CoA ligase (4′CL)
  • Caffeic acid O-methyltransferase (COMT)
  • p-coumarate 3-hydroxylase (C3'H)
  • Hydroxycinnamoyl CoA:shikimate hydroxycinnamoyl transferase (HCT)
  • Feruloyl-CoA ortho-hydroxylase (F6'H)

Genetic regulation of these enzymes plays a crucial role in determining the production of specific coumarin derivatives. Transcriptomic studies in plants have identified several genes encoding these enzymes, including members of three gene families: PAL (2 unigenes), 4′CL (4 unigenes), and COMT (1 unigene). Additionally, cytochrome P450 enzymes, particularly C4'H and C3'H, contribute significantly to the hydroxylation steps in coumarin biosynthesis.

Table 2: Key Enzymes and Their Roles in Coumarin Biosynthesis Potentially Leading to Nordentatin

EnzymeFunctionGene Families InvolvedRole in Nordentatin Biosynthesis
PALConverts phenylalanine to cinnamic acid2 unigenesInitial step in phenylpropanoid pathway
4′CLActivates cinnamic acid derivatives to CoA esters4 unigenesFormation of CoA esters for subsequent reactions
COMTO-methylation of hydroxycinnamic acids1 unigeneIntroduction of methoxy groups essential in nordentatin structure
C3'H/C4'HHydroxylation of phenylpropanoid intermediatesCytochrome P450 familyIntroduction of hydroxyl groups for structural modification
HCTTransfer of hydroxycinnamoyl groupsTransferase familyFormation of complex coumarin structures
F6'HOrtho-hydroxylation of feruloyl-CoACytochrome P450 familyCritical for formation of coumarin core structure

Comparative Analysis of Nordentatin in Clausena Species

The content and biological activities of nordentatin vary significantly between different Clausena species and even within the same species grown under different environmental conditions. A comparative analysis of nordentatin from C. harmandiana and C. excavata reveals interesting patterns in terms of concentration, associated compounds, and biological activities.

In C. harmandiana, nordentatin is found alongside other coumarins such as dentatin and xanthoxyletin, as well as carbazole alkaloids including heptaphylline, 7-methoxyheptaphylline, and others. Notably, nordentatin from this species has demonstrated potent neuritogenic properties on cultured P19 neurons, showing no neurotoxicity (IC₅₀ > 10 μM), while its structural analogues dentatin and xanthoxyletin exhibited neurotoxicity at 1 nM (viability 62.28± 12.11% and 43.02±10.31%, respectively).

C. excavata, on the other hand, contains nordentatin along with different coumarins and carbazole alkaloids. This species has been traditionally used for treating cold, malaria, abdominal pain, snake-bite, and viral infections. Nordentatin isolated from C. excavata has been studied extensively for its anticancer and α-glucosidase inhibitory activities.

Research has shown that nordentatin from both species exhibits significant antioxidant activity through radical scavenging and inhibition of lipid peroxidation. However, the compound from C. harmandiana appears to have more pronounced neuritogenic effects, promoting neurite outgrowth and significantly increasing the branching numbers of neurites compared to control samples (p < 0.05).

Table 3: Comparative Analysis of Nordentatin from Different Clausena Species

CharacteristicClausena harmandianaClausena excavata
Plant Part with Highest ContentRoot barkRoot bark
Co-occurring CompoundsDentatin, xanthoxyletin, heptaphyllineVarious coumarins and carbazole alkaloids
Major Biological ActivityNeuritogenic, antioxidantAnticancer, α-glucosidase inhibition
Traditional Medicinal UseTreatment of stomach ache, feverTreatment of cold, malaria, abdominal pain
NeurotoxicityNone (IC₅₀ > 10 μM)Not extensively studied

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions represent a powerful synthetic approach for the construction of nordentatin and related pyranocoumarin frameworks [6]. The synthesis of nordentatin begins with the preparation of 5,7-dimethoxycoumarin through a multicomponent reaction involving phloroglucinol and ethyl propiolate [5]. This foundational reaction employs zinc chloride as a catalyst at elevated temperatures of 100 degrees Celsius, yielding the core coumarin structure with an efficiency of 85 percent [5].

The multicomponent approach extends to the formation of complex pyranocoumarin derivatives through sequential reactions [5]. Following the initial coumarin formation, alkylation reactions with 3-methylcrotonaldehyde in the presence of pyridine at 115 degrees Celsius generate multiple pyranocoumarin products simultaneously [5]. This reaction produces 5-hydroxyseselin as the major product in 20 percent yield, along with 7-hydroxyalloxanthyletin in 8 percent yield and dipetalolactone in 6 percent yield [5].

The multicomponent strategy demonstrates its versatility in the synthesis of diverse coumarin derivatives through one-pot reactions [19]. Recent advances in multicomponent synthesis have incorporated iron-catalyzed approaches, where ferric chloride hexahydrate facilitates the formation of coumarin-3-carboxylic esters from salicylaldehydes, Meldrum's acid, and various alcohols in ethanol at 70 degrees Celsius, achieving yields of 73-91 percent [19]. Additionally, bismuth triflate-catalyzed three-component reactions between salicylaldehyde, alpha-ketoesters, and aromatic aldehydes produce coumarin-chalcone compounds with excellent yields of 88-96 percent [19].

Semi-Synthetic Modification Pathways

Semi-synthetic modification represents a crucial approach for accessing nordentatin derivatives from natural precursors [12]. The acylation method serves as the primary semi-synthetic strategy, utilizing various benzoyl chlorides to functionalize the nordentatin scaffold [12] [22]. Ten new pyranocoumarin derivatives have been successfully synthesized through this approach, employing reagents including 4-bromobenzoyl chloride, 3-chlorobenzoyl chloride, 2-chloro-4-nitrobenzoyl chloride, and 3,5-bis(trifluoromethyl)benzoyl chloride [22].

The semi-synthetic pathway involves multiple strategic transformations beginning with O-alkylation reactions [5]. Treatment of hydroxylated precursors with 3,3-dimethylallyl bromide in the presence of potassium carbonate in acetone under reflux conditions yields O-alkylation products in high yields of 89-96 percent [5]. These intermediates undergo subsequent Claisen rearrangement when treated with acetic anhydride and sodium acetate under reflux for 20 hours, providing acetylated compounds in 94-97 percent yields [5].

The deprotection phase of the semi-synthetic route employs mild basic hydrolysis conditions [5]. Treatment of acetylated intermediates with 1 percent sodium hydroxide in methanol at room temperature for 3 hours effectively removes acetyl protecting groups, yielding phenolic compounds in 96-97 percent efficiency [5]. The final cyclization to form nordentatin involves extended treatment with 1 percent sodium hydroxide in methanol for 20 hours, achieving the target compound in 98 percent yield [5].

Alternative semi-synthetic approaches utilize halogenation strategies to introduce diverse substituents [8] [23]. The incorporation of halogen groups including chlorine, bromine, and fluorine into the pyranocoumarin framework has been systematically explored through computational modeling and synthetic validation [8] [23]. These modifications target specific positions on the nordentatin skeleton to enhance biological properties while maintaining structural integrity [8].

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship investigations have revealed critical insights into the biological properties of nordentatin derivatives [12] [22]. Comprehensive cytotoxicity evaluations demonstrate that specific structural modifications significantly influence anticancer activity against various cell lines [5] [22]. The cytotoxicity data reveal that compounds 6, 7, 9, and 13 exhibit strong activity against NCI-H187 cell lines with IC50 values ranging from 3-7 micrograms per milliliter [5].

CompoundNCI-H187 IC50 (μg/mL)MCF-7 IC50 (μg/mL)KB IC50 (μg/mL)Vero IC50 (μg/mL)
434.95Inactive3.9447.04
511.31Inactive48.2941.45
65.1818.6514.4218.27
75.78Inactive17.34Inactive
97.3921.5212.4917.20
133.6910.686.4417.60

The positional effects of substituents demonstrate marked influence on biological activity [5]. The hydroxyl group at the C-5 position appears essential for cytotoxicity, as compound 4 displays selective activity against KB cells with an IC50 value of 3.94 micrograms per milliliter while showing minimal activity against other cell lines [5]. In contrast, the presence of prenyl groups at different positions yields distinct selectivity profiles, with C-5 prenylation favoring activity against NCI-H187 cells and C-7 prenylation showing preference for KB cell lines [5].

Alpha-glucosidase inhibition studies reveal enhanced activity in several nordentatin derivatives compared to the parent compound [12]. Derivatives 1b, 1d, 1e, 1f, 1h, 1i, and 1j demonstrate superior inhibitory activity with IC50 values of 1.54, 9.05, 4.87, 20.25, 12.34, 5.67, and 2.43 millimolar respectively, compared to acarbose as the positive control with an IC50 of 7.57 millimolar [12]. These findings indicate that specific structural modifications can significantly enhance enzyme inhibitory properties [12].

Computational structure-activity relationship studies have identified key molecular features governing biological activity [8] [18]. Molecular dynamics simulations and molecular mechanics generalized Born surface area calculations reveal that covalent binding interactions with cysteine residues enhance inhibitory activity [18]. The establishment of covalent bonds between nordentatin derivatives and target proteins significantly improves binding affinity and selectivity [18].

Novel Derivative Classes and Functionalization

Recent advances in nordentatin chemistry have yielded several novel derivative classes through innovative functionalization strategies [8] [12]. Halogenated derivatives represent a significant class of nordentatin analogs, with systematic incorporation of chlorine, bromine, and fluorine substituents at strategic positions [8]. Nine distinct halogenated derivatives have been computationally designed and synthesized, designated as PS-1 through PS-9, each bearing different combinations of halogen substituents [8].

DerivativeR1R2R3R4R5Total Energy (a.u)Molecular Length (Å)
PS-1-H-CF3-H-CF3-H-2055.3915.15
PS-2-H-CF3-H-H-H-1718.3615.14
PS-3-H-Br-H-H-H-3952.4214.39
PS-4-H-Cl-F-H-H-1940.1414.26
PS-5-Cl-H-NO2-H-H-2045.4015.13

Benzamide functionalization represents another important derivative class [24]. Coumarin-3-carboxamide derivatives have been synthesized through systematic structural modifications, yielding compounds with enhanced anticancer properties [24]. The 4-fluorobenzamide derivative demonstrates particularly promising activity against HeLa cancer cell lines with IC50 values of 0.39-0.75 micromolar, comparable to doxorubicin while exhibiting reduced cytotoxicity against normal cell lines [24].

Pyranocoumarin benzoate derivatives constitute a third major class of nordentatin analogs [22]. These derivatives are synthesized through acylation reactions using various substituted benzoyl chlorides, resulting in ten distinct compounds with modified biological profiles [22]. The structural modifications focus on introducing electron-withdrawing and electron-donating groups at specific positions to modulate biological activity [22].

Advanced functionalization techniques have enabled the development of hybrid molecules incorporating nordentatin scaffolds [15]. Quinazolinone-coumarin hybrids have been synthesized using functionalized mesoporous silica catalysts, demonstrating the versatility of nordentatin as a synthetic building block [15]. These hybrid structures combine the biological properties of multiple pharmacophores, potentially leading to enhanced therapeutic profiles [15].

Radical cyclization approaches have emerged as powerful tools for accessing complex nordentatin derivatives [21]. Sequential Claisen rearrangement followed by tin-hydride mediated radical cyclization reactions yield coumarin-annulated polycyclic heterocycles in high yields of 75-82 percent [21]. These reactions proceed through regioselective mechanisms, providing access to previously inaccessible structural motifs [21].

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Environmental Hazard

Environmental Hazard

Other CAS

17820-07-4

Wikipedia

Nordentatin

Dates

Modify: 2024-04-14

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